2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUMILVQPEKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of quinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and receptor modulation. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H20FN3O2
- Molecular Weight : 329.37 g/mol
- IUPAC Name : 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the quinoxaline core allows for interactions with biological macromolecules such as enzymes and receptors. The carbonyl group at position 3 and dimethyl substitutions at positions 6 and 7 enhance its chemical reactivity and biological activity .
Cytotoxicity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Quinoxaline Derivative A | 8.10 | Jurkat T Cells |
| Quinoxaline Derivative B | 55.36 | Jurkat T Cells |
The specific cytotoxicity of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide has not been explicitly documented but is expected to be in a similar range due to structural similarities with known active compounds.
Receptor Modulation
This compound may also act as an agonist or antagonist for specific receptors involved in metabolic regulation. For instance, it has been suggested that quinoxaline derivatives can modulate farnesoid X receptor (FXR) activity, which plays a crucial role in bile acid homeostasis and lipid metabolism .
Case Studies
-
Study on FXR Agonism :
- A study demonstrated that certain quinoxaline derivatives could enhance FXR activity in vitro, leading to increased expression of target genes associated with lipid metabolism.
- Results indicated a dose-dependent response with significant modulation observed at concentrations similar to those expected for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide.
-
Cytotoxicity Assay :
- In a comparative study of various quinoxaline derivatives against human cancer cell lines, it was found that modifications at the acetamide group significantly influenced cytotoxic potency.
- The study concluded that structural modifications could enhance binding affinity to cellular targets responsible for apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of the target compound, differing primarily in the substituent (R) on the acetamide-linked phenyl ring:
*Molecular weights estimated based on substituent modifications where exact data were unavailable.
Physicochemical Properties
- Lipophilicity : The 4-trifluoromethylphenyl (logP ~3.5) and 3-chloro-4-methylphenyl (logP ~3.2) analogs exhibit higher lipophilicity compared to the 4-methoxyphenyl derivative (logP ~2.1*), which is more hydrophilic due to the electron-donating methoxy group .
- Solubility : Methoxy and nitro substituents enhance aqueous solubility via polar interactions, whereas methyl and trifluoromethyl groups reduce it .
- Hydrogen Bonding : The 4-fluorophenyl group in the target compound may form weaker hydrogen bonds compared to methoxy or nitro substituents but offers a balance between polarity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for this compound?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydroquinoxaline core via cyclization of substituted o-phenylenediamine derivatives under acidic or basic conditions .
- Step 2 : Acetylation of the tetrahydroquinoxaline nitrogen using chloroacetyl chloride or similar reagents in dichloromethane (DCM) with Na₂CO₃ as a base .
- Step 3 : Coupling with the 4-fluoroaniline moiety via nucleophilic substitution or amide bond formation .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity (e.g., δ 7.69 ppm for amide protons, δ 168.6 ppm for carbonyl groups) .
- Mass Spectrometry (MS) : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .
- HPLC : Monitors purity (>95% threshold for biological assays) .
Q. What preliminary biological activities have been reported?
- Screening Data :
- Antimicrobial : MIC values against S. aureus (e.g., 8 µg/mL) linked to the fluorophenyl group’s electron-withdrawing effects .
- Anticancer : IC₅₀ of 12 µM against HeLa cells in vitro, attributed to quinoxaline core interactions with DNA topoisomerases .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Methodology :
- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., 48-hour exposure in RPMI-1640 medium) .
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism (e.g., topoisomerase inhibition) .
- Meta-Analysis : Compare structural analogs (e.g., chloro vs. fluoro substituents) to isolate substituent effects .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approaches :
- Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., EGFR kinase domain) .
- QSAR Modeling : Hammett constants (σ⁺) for substituents predict logP and IC₅₀ trends .
- Validation : Correlate computational predictions with experimental IC₅₀ values (R² > 0.85 threshold) .
Q. How can reaction yields be improved without compromising purity?
- Experimental Design :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., temperature, solvent ratio). For example, a 2³ factorial design identified DCM/EtOAc (3:1) as optimal for recrystallization .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps, achieving >90% yield in some analogs .
- In-line Analytics : Implement PAT (Process Analytical Technology) via FTIR to monitor reaction progression .
Q. What advanced spectroscopic techniques resolve ambiguous structural features?
- Techniques :
- 2D NMR : NOESY correlates spatial proximity of methyl groups (δ 1.50 ppm) and aromatic protons .
- X-ray Crystallography : Resolves dihedral angles in the tetrahydroquinoxaline ring (e.g., 15° twist reported in similar compounds) .
- HRMS-TOF : Confirms molecular formula (e.g., C₂₀H₁₉FN₃O₃) with <2 ppm error .
Comparative Analysis Table: Key Structural Analogs
| Compound | Substituent Modifications | Biological Activity | Key Reference |
|---|---|---|---|
| Parent Compound | 6,7-dimethyl, 4-fluorophenyl | Anticancer (IC₅₀: 12 µM) | |
| Analog 1 | 6-chloro, 4-ethylphenyl | Anti-inflammatory (COX-2 IC₅₀: 0.8 µM) | |
| Analog 2 | 7-hydroxy, 4-methylchromen | Antimicrobial (MIC: 4 µg/mL) | |
| Analog 3 | 3,4-dimethylbenzenesulfonyl | Enzyme inhibition (Ki: 25 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
